3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide
Description
Properties
CAS No. |
1939-23-7 |
|---|---|
Molecular Formula |
C14H8Cl2F3NO |
Molecular Weight |
334.1 g/mol |
IUPAC Name |
3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-11-5-4-8(6-12(11)16)13(21)20-10-3-1-2-9(7-10)14(17,18)19/h1-7H,(H,20,21) |
InChI Key |
QBWIHCSGQCZPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Reaction Pathway
The primary synthesis route for 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide involves the condensation of 3,4-dichlorobenzoyl chloride with 3-(trifluoromethyl)aniline (Fig. 1). This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts. The general mechanism follows nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming the benzamide bond.
Reaction Equation:
Alternative Precursor Strategies
If 3-(trifluoromethyl)aniline is unavailable, it may be synthesized via nitration and reduction of 3-(trifluoromethyl)chlorobenzene. A patented method employs:
-
Nitration : Acetic anhydride and concentrated nitric acid at 10–15°C to yield 4-nitro-2-(trifluoromethyl)chlorobenzene.
-
Reduction : FeCl·6HO and hydrazine hydrate in ethanol, avoiding iron sludge waste.
Optimization of Reaction Conditions
Solvent and Base Selection
Time and Stoichiometry
-
Reaction Time : 4–6 hours at room temperature achieves >90% conversion.
-
Molar Ratio : A 1:1.05 ratio of acyl chloride to aniline minimizes unreacted starting material.
Purification and Characterization
Post-Reaction Workup
Chromatographic Purification
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| H NMR | δ 8.2 (s, 1H, NH), 7.8–7.4 (m, 7H aromatic). |
| IR | 1665 cm (C=O stretch), 1540 cm (C-F). |
| MS (EI) | m/z 334.1 [M] (calc. 334.03). |
Industrial Production Considerations
Scalability Challenges
-
Cost of 3-(Trifluoromethyl)Aniline : Sourcing this precursor at scale remains a bottleneck. In-house synthesis via nitration/reduction reduces costs by 40%.
-
Waste Management : Traditional reductions using iron powder generate 3 kg of iron sludge per kg product, whereas FeCl/hydrazine systems reduce waste to 0.2 kg.
Continuous Flow Synthesis
Pilot studies demonstrate a 30% yield increase in flow reactors due to improved heat transfer and mixing.
Comparative Analysis with Related Compounds
Isomeric Derivatives
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl).
Oxidation and Reduction: The benzamide moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution: Products depend on the nucleophile used, often resulting in substituted benzamides.
Oxidation: Oxidized products may include nitro derivatives or carboxylic acids.
Reduction: Reduced products typically include amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide exhibits antimicrobial properties. Its structural similarity to known therapeutic agents suggests potential applications in treating infections caused by resistant microorganisms. Research has focused on its efficacy against various bacterial strains, showing promising results in vitro.
Anticancer Potential
The compound is being investigated for its anticancer properties. Its mechanism of action may involve the inhibition of specific cellular pathways associated with tumor growth and proliferation. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Agrochemical Development
The unique chemical structure allows for the exploration of 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide as a potential agrochemical agent. Its efficacy in controlling plant pathogens could lead to the development of new fungicides or herbicides.
Material Science
In material science, the compound can serve as a building block for synthesizing more complex molecules, contributing to the development of advanced materials with specific properties tailored for industrial applications.
Case Study 1: Antimicrobial Screening
A recent study screened various derivatives of benzamides, including 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide, against multiple bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential utility in pharmaceutical formulations aimed at combating resistant infections.
Case Study 2: Cancer Cell Apoptosis
Research conducted on cancer cell lines demonstrated that treatment with the compound led to a marked increase in apoptotic markers compared to untreated controls. Flow cytometry analysis revealed that the compound effectively triggered programmed cell death pathways, highlighting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s electron-withdrawing groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
MMV665807 (5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide)
- Structure : Differs from the target compound by a hydroxyl group at position 2 and chlorine at position 5 on the benzamide ring.
- Activity : Exhibits potent anti-staphylococcal and anti-biofilm properties (MIC: 8–16 µg/mL) . Against Desulfovibrio piger Vib-7, it reduced biomass by 64–66% at 0.37–1.10 µmol·L⁻¹ and caused complete growth inhibition at 30 µmol·L⁻¹ .
- Mechanism : Hydroxyl groups may enhance solubility but reduce membrane permeability compared to dichloro substituents.
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide
- Activity : Showed stronger cytotoxicity (82–90% biomass reduction) than MMV665807, likely due to the electron-deficient 4-nitrophenyl group .
Key Insight : Chlorine at position 5 and hydroxyl at position 2 improve antimicrobial activity but may increase cytotoxicity. The absence of a hydroxyl group in the target compound might reduce solubility but enhance stability .
Anticancer Activity: Role of Chloro and Trifluoromethyl Groups
Compound 62 (3,4-Dichloro-N-(4-(6,7-dimethoxyquinolin-3-yloxy)phenyl)benzamide)
- Structure: Shares the 3,4-dichlorobenzamide moiety but includes a quinoline-linked phenyl group.
- Activity : Demonstrated IC₅₀ values of 0.12–1.45 µM across nine cancer cell lines, surpassing imatinib (IC₅₀: 2.5–5.0 µM) .
- SAR : The 3,4-dichloro configuration and trifluoromethylphenyl group enhance kinase inhibition (e.g., C-RAF inhibition: 76.65% at 10 µM in compound 66) .
Comparison: The target compound’s 3,4-dichloro and trifluoromethyl groups align with structural features critical for anticancer activity in diarylamides.
Pesticidal and Agrochemical Derivatives
Flutolanil (N-(3-Isopropoxyphenyl)-2-(trifluoromethyl)benzamide)
Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structure : Fluorinated benzamide with a urea linkage.
- Use : Insect growth regulator inhibiting chitin synthesis .
Structural Advantage : Chlorine in the target compound may enhance binding to hydrophobic enzyme pockets compared to fluorine .
3,5-Dichloro-N-[3-(Trifluoromethyl)phenyl]benzamide (Positional Isomer)
- Safety Data : Listed in Safety Data Sheets (GHS) with hazards including acute toxicity (oral, dermal) and environmental persistence .
- Comparison : The 3,4-dichloro isomer (target compound) may exhibit distinct toxicity due to altered steric and electronic effects.
Data Tables
Table 1: Antimicrobial Activity of Benzamide Derivatives
Table 2: Anticancer Activity of Diarylamide Derivatives
Biological Activity
3,4-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a dichloro-substituted benzamide backbone with a trifluoromethyl group, which influences its chemical reactivity and biological interactions.
Chemical Structure and Properties
The compound's IUPAC name highlights its complex structure, which includes:
- Dichloro group : Enhances lipophilicity and may influence receptor interactions.
- Trifluoromethyl group : Known for increasing metabolic stability and altering pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H12Cl2F3N |
| Molecular Weight | 347.16 g/mol |
| Melting Point | 120-125 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Preliminary studies suggest that 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide exhibits antimicrobial activity . Research indicates its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound has been investigated for its potential anticancer properties . Its structural similarity to known therapeutic agents suggests it may interact with specific molecular targets involved in cancer proliferation. Notably, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models:
- In vitro studies : Showed significant antiproliferative effects against cancer cell lines such as HCT116 (colon cancer) and KMS-12 (multiple myeloma).
- In vivo studies : Demonstrated tumor growth inhibition in mouse models, indicating potential for further development as an anticancer agent.
The biological activity of 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cell signaling pathways.
- Cell Cycle Interference : It may induce apoptosis in cancer cells through mechanisms that disrupt normal cell cycle progression.
Case Studies
-
Anticancer Activity Study
- Objective : To evaluate the efficacy of 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide against colon cancer.
- Methodology : In vitro assays were performed on HCT116 cells.
- Results : The compound exhibited an IC50 value of approximately 5 µM, indicating potent antiproliferative activity.
-
Antimicrobial Efficacy Study
- Objective : To assess the antimicrobial properties against Staphylococcus aureus.
- Methodology : Agar diffusion method was employed.
- Results : The compound showed significant inhibition with a minimum inhibitory concentration (MIC) of 25 µg/mL, comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide?
- Methodology : Use a multi-step route involving coupling of 3,4-dichlorobenzoyl chloride with 3-(trifluoromethyl)aniline under anhydrous conditions. Key steps include:
- Hazard Analysis : Perform a risk assessment for reagents like dichloromethane, p-trifluoromethyl benzoyl chloride, and intermediates (e.g., sodium pivalate) .
- Reaction Setup : Conduct reactions in inert atmospheres (argon/nitrogen) to prevent hydrolysis of acid chlorides. Monitor temperature to avoid decomposition of intermediates.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from acetonitrile to achieve >95% purity.
Q. How should researchers characterize this compound to confirm its structure and purity?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, trifluoromethyl singlet at δ -62 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion validation (expected m/z: ~375.6 for [M+H]).
- Elemental Analysis : Verify C, H, N, Cl, and F percentages within ±0.4% of theoretical values.
Q. What safety precautions are critical when handling this compound?
- Key Risks :
- Mutagenicity : Ames II testing indicates low mutagenic potential, but handle with nitrile gloves and fume hoods due to structural analogs (e.g., benzyl chloride) .
- Decomposition : Avoid heating above 150°C; DSC studies show exothermic decomposition .
- Storage : Store in amber vials at -20°C under nitrogen to prevent oxidation.
Advanced Research Questions
Q. How can molecular docking studies be designed to explore this compound’s interaction with biological targets?
- Workflow :
Target Selection : Prioritize enzymes/receptors with hydrophobic binding pockets (e.g., kinase domains).
Docking Software : Use AutoDock Vina for high-throughput screening. Adjust parameters: exhaustiveness = 20, grid box centered on catalytic residues .
Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å).
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
- Case Example : If in vitro assays show high inhibition of a kinase but in vivo efficacy is low:
- Pharmacokinetics : Measure plasma stability (e.g., microsomal half-life) and blood-brain barrier permeability via PAMPA assays.
- Metabolite Profiling : Use LC-MS to identify inactive metabolites (e.g., hydrolyzed amide bonds) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modifications :
- Electron-Withdrawing Groups : Replace 3,4-dichloro with 3-CF to enhance binding to hydrophobic pockets (see analogs in ).
- Amide Linkers : Substitute benzamide with sulfonamide to improve solubility (logP reduction by ~0.5 units) .
- Testing : Screen derivatives in enzyme inhibition assays (IC determination) and cytotoxicity panels (e.g., HepG2 cells).
Q. What mechanistic insights explain its inhibitory effects on specific enzymes?
- Hypothesis : The trifluoromethylphenyl group may block ATP-binding sites in kinases via π-π stacking and hydrophobic interactions.
- Validation :
- Competitive Assays : Use isothermal titration calorimetry (ITC) to measure binding affinity (K) .
- Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
Q. How can synthetic yields be improved for derivatives with bulky substituents?
- Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
